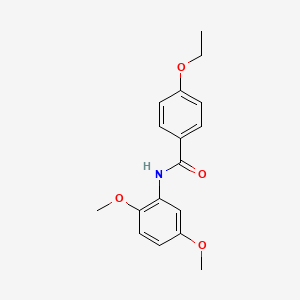

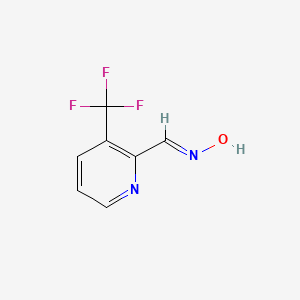

![molecular formula C15H17FN4O B2557343 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034488-81-6](/img/structure/B2557343.png)

1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

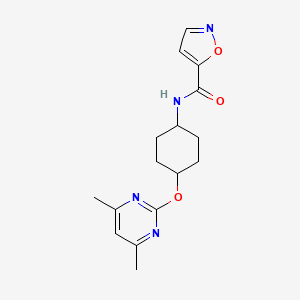

The compound “1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and can be modified by various functional groups .

Synthesis Analysis

The synthesis of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals has been discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis

The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study explored the synthesis of novel fluoro-substituted compounds with potential anticancer activity. Compounds synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, suggesting the utility of fluorinated compounds in cancer therapy (Hammam et al., 2005).

Neuropeptide S Antagonist Activity

Another study identified 4-fluorobenzyl urea derivatives as potent antagonists of Neuropeptide S (NPS), indicating the significance of urea functionality for antagonist activity. This discovery provides a foundation for developing therapeutic agents targeting NPS-related disorders (Zhang et al., 2008).

Antituberculosis Activity

Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound against Mycobacterium tuberculosis, demonstrating significant inhibition of DNA gyrase and GyrB ATPase, with minimal cytotoxicity. This highlights the potential for designing new antituberculosis agents (Jeankumar et al., 2013).

Structural Analysis

Molecular adducts of urea with aromatic carboxylic acids were prepared and characterized, revealing that urea molecules are utilized in hydrogen bonding to give polymeric structures. This study underscores the role of urea in structure formation with carboxylic acids and provides insights into molecular recognition and assembly processes (Smith et al., 1997).

Imaging Agent for Prostate Cancer

Research into prostate-specific membrane antigen (PSMA) led to the development of a PSMA-based PET imaging agent for prostate cancer, highlighting the application of fluorobenzyl urea derivatives in diagnostic imaging. The agent demonstrated high specificity and uptake in PSMA+ tumors, offering a promising tool for prostate cancer diagnosis (Chen et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with the other known methodologies .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-3-1-11(2-4-12)10-17-15(21)19-13-6-8-20-14(9-13)5-7-18-20/h1-5,7,13H,6,8-10H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITRKKGVMGAKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

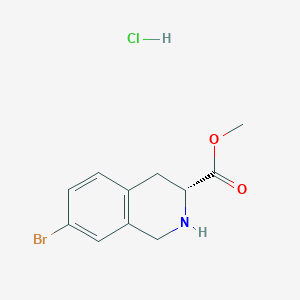

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)

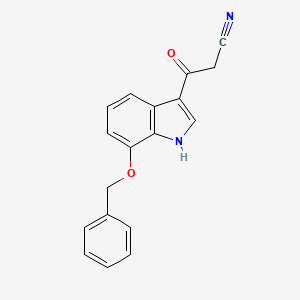

![4-Benzyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B2557266.png)

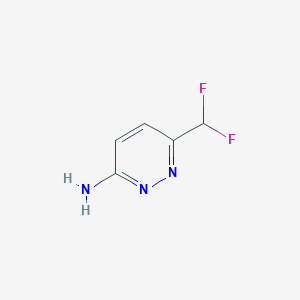

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2557268.png)

![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)

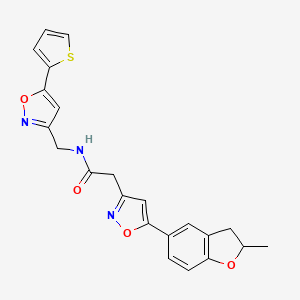

![Ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2557281.png)